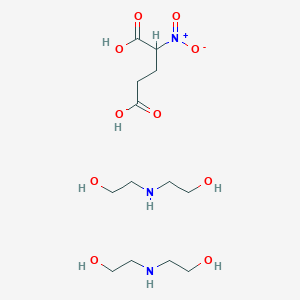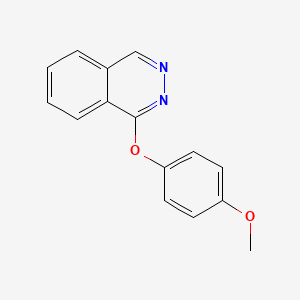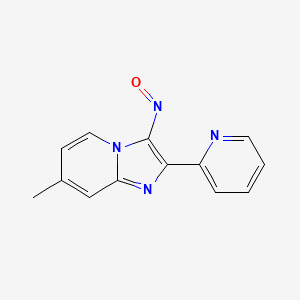
2,5,7,10-Tetraoxaundecane, 6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,10-Tetraoxaundecane, 6-ethyl- is a chemical compound known for its unique structure and properties. It is an acetal, which is a type of compound formed from an alcohol and an aldehyde. This compound is often used as a solvent due to its high solvency and stability in neutral and basic environments .
Vorbereitungsmethoden
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-ethyl- typically involves the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,5,7,10-Tetraoxaundecane, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although the exact reagents and products depend on the reaction environment.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
2,5,7,10-Tetraoxaundecane, 6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its high solvency and stability.
Biology: Its properties make it useful in biological studies, particularly in the preparation of samples and reagents.
Medicine: While not directly used as a drug, it plays a role in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6-ethyl- involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it versatile in different environments .
Vergleich Mit ähnlichen Verbindungen
2,5,7,10-Tetraoxaundecane, 6-ethyl- can be compared with other similar compounds such as:
2,5,7,10-Tetraoxaundecane, 6-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group.
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound includes a silicon atom in its structure, which can alter its chemical properties and applications. The uniqueness of 2,5,7,10-Tetraoxaundecane, 6-ethyl- lies in its balance of solvency, stability, and eco-friendliness, making it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
71563-31-0 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1,1-bis(2-methoxyethoxy)propane |
InChI |
InChI=1S/C9H20O4/c1-4-9(12-7-5-10-2)13-8-6-11-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BSPVHDPHFUHFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


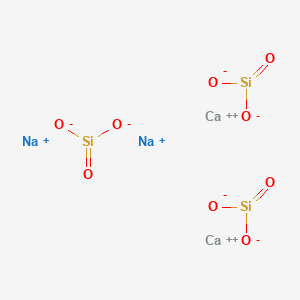
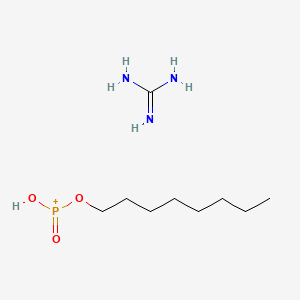

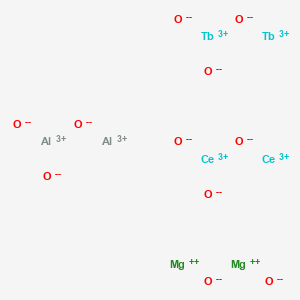
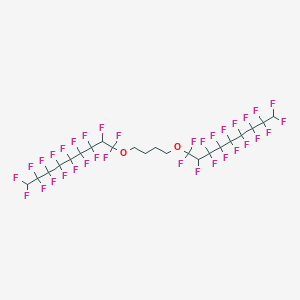
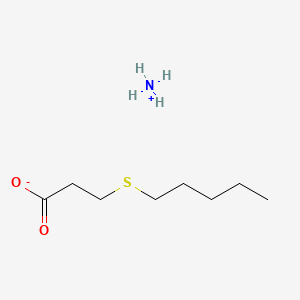


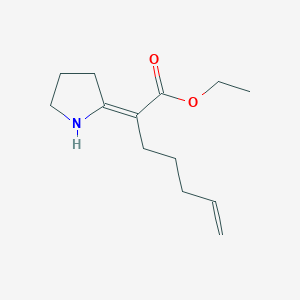
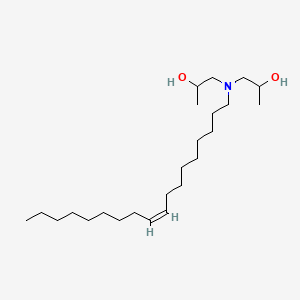
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
